2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide

GPR27 agonism Structure-activity relationship Sulfonamide pharmacophore

2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CAS 651295-98-6; PubChem CID 5157334; ChemBridge ID is a synthetic small-molecule phenylsulfamoyl benzamide that acts as the first reported selective surrogate agonist of the orphan G protein-coupled receptor GPR27 (SREB1). It promotes β-arrestin 2 recruitment with a pEC50 of 6.34 (EC50 ~457 nM) and full agonist efficacy (Emax 100%) in a firefly luciferase complementation assay.

Molecular Formula C19H14Cl2N2O3S
Molecular Weight 421.3 g/mol
Cat. No. B13727315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide
Molecular FormulaC19H14Cl2N2O3S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H14Cl2N2O3S/c20-13-6-11-17(18(21)12-13)19(24)22-14-7-9-16(10-8-14)27(25,26)23-15-4-2-1-3-5-15/h1-12,23H,(H,22,24)
InChIKeyLNUTUGZHBGDTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide – First-in-Class Selective GPR27 Agonist for Orphan GPCR Research and Procurement Specification


2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CAS 651295-98-6; PubChem CID 5157334; ChemBridge ID 5128535) is a synthetic small-molecule phenylsulfamoyl benzamide that acts as the first reported selective surrogate agonist of the orphan G protein-coupled receptor GPR27 (SREB1). It promotes β-arrestin 2 recruitment with a pEC50 of 6.34 (EC50 ~457 nM) and full agonist efficacy (Emax 100%) in a firefly luciferase complementation assay [1]. The compound belongs to the N-phenyl-2,4-dichlorobenzamide scaffold class and is distinguished from closely related SREB family members by its selectivity for GPR27 over GPR85 and GPR173, against which it induces no detectable β-arrestin 2 recruitment [1][2]. Its pharmacological profile includes biased signaling—activating β-arrestin 2 pathways without detectable G protein coupling—making it a uniquely tailored chemical probe for dissecting GPR27-mediated biology [1].

Why Generic Substitution of 2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide with Other GPR27 Agonists or Scaffold Analogs Fails


Substituting 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide with structurally similar GPR27 agonists or other N-phenyl-2,4-dichlorobenzamide derivatives introduces quantifiable risks to experimental reproducibility and target engagement validity. The compound's sulfonamide (–SO2–NH–) bridge is essential for activity; its replacement with an amide (–CO–NH–) bridge (as in CID 1375606) results in markedly weaker pharmacological activity, as confirmed by an official erratum to the original discovery paper [1]. Furthermore, later-generation GPR27 agonists such as 7y (pEC50 6.85, Emax 37%) and 7p/PT-91 (pEC50 6.04–6.15, Emax 100–123%) exhibit divergent efficacy and biased signaling profiles that preclude simple interchangeability in assays requiring full agonist reference pharmacology [2]. The critical evidence dimensions below quantify these differentiation points.

Quantitative Comparative Evidence for 2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide Versus Closest Analogs and Alternative GPR27 Ligands


Sulfonamide Bridge Requirement: Critical Activity Differential Versus Diamide Analog CID 1375606

The sulfonamide (–SO2–NH–) bridge linking the central phenyl ring to the aniline moiety is indispensable for GPR27 agonist activity. The diamide analog CID 1375606 (N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide), which bears a carbonyl (–CO–NH–) in place of the sulfonamide, was originally misassigned as the active hit in the Dupuis 2017 study. A formal erratum published in 2022 corrected the structure to the sulfonamide-containing compound and explicitly stated that the diamide 'had much weaker pharmacological activity' [1]. The target compound (sulfonamide) displays a pEC50 of 6.34 (EC50 ~457 nM) at GPR27V2, whereas the diamide analog exhibits substantially reduced potency that precludes its use as a reliable GPR27 probe [2].

GPR27 agonism Structure-activity relationship Sulfonamide pharmacophore Chemical probe validation

Full Agonist Efficacy (Emax 100%) Versus Partial Agonist 7y (Emax 37%): Selecting the Correct Pharmacological Tool for Maximal Receptor Activation

The target compound achieves full agonist efficacy (Emax 100%) in the GPR27 β-arrestin 2 recruitment assay, defined relative to its own maximal response. In contrast, the more potent derivative 7y (4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide) exhibits only partial agonist efficacy with an Emax of 37% despite a higher pEC50 of 6.85 [1]. This efficacy-potency trade-off means that the target compound is the appropriate choice for studies requiring maximal GPR27 activation, while 7y serves as a partial agonist probe for investigating graded receptor responses.

GPR27 full agonism Efficacy comparison β-Arrestin 2 recruitment Pharmacological tool selection

Selectivity for GPR27 Over Closely Related SREB Family Members GPR85 and GPR173

The target compound is selective for GPR27 over its two most closely related family members, GPR85 (SREB2) and GPR173 (SREB3), which share 52–63% amino acid identity with GPR27 within the Super-Conserved Receptors Expressed in the Brain (SREB) subfamily. In the same β-arrestin 2 recruitment assay, the compound induces no detectable β-arrestin 2 recruitment to either GPR85 or GPR173 [1]. This selectivity was orthogonally confirmed using NanoLuc Binary Technology β-arrestin 2 assay, GFP-tagged β-arrestin 2 imaging, and PathHunter β-arrestin 2 assay [1].

GPCR selectivity SREB receptor family GPR27 GPR85 GPR173 Off-target profiling

Biased Signaling: Exclusive β-Arrestin 2 Pathway Activation Without G Protein Coupling

Activation of GPR27 by the target compound produces exclusive β-arrestin 2 recruitment with no detectable G protein activation, representing a functionally selective (biased) signaling profile. This was demonstrated across multiple orthogonal assays including G protein-mediated pathways (Gs, Gi, and Gq) and β-arrestin 2 recruitment assays [1]. The same biased signaling pattern was confirmed for the broader compound series in the 2023 follow-up study, which reinforced the hypothesis that GPR27 is an atypical, β-arrestin-biased receptor [2]. This profile distinguishes the target compound from typical GPCR agonists that activate both G protein and β-arrestin pathways.

Biased agonism β-Arrestin signaling G protein-independent Functional selectivity GPCR pharmacology

Solubility and Preliminary Safety Profile Supporting In Vitro Pharmacological Studies

The target compound and its potent analogs were found to be soluble and devoid of cellular toxicity within the concentration range of their pharmacological activity (pEC50 ~6.34, equivalent to ~457 nM) [1]. Specific solubility data indicate the compound is sparingly soluble in DMSO (1–10 mg/mL) and slightly soluble in acetonitrile (0.1–1 mg/mL), with a predicted pKa of 8.69 . No acute cellular toxicity was observed at concentrations relevant to GPR27 activation, supporting its suitability as an in vitro chemical probe.

Compound solubility Cellular toxicity DMSO solubility In vitro pharmacology Chemical probe criteria

Optimal Research and Industrial Application Scenarios for 2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide Based on Verified Quantitative Differentiation


GPR27 Target Deconvolution and Orphan Receptor Deorphanization Studies Requiring a Validated, Selective, Full-Efficacy Agonist Probe

This compound serves as the foundational chemical probe for GPR27 target deconvolution studies. Its selectivity over GPR85 and GPR173 (zero detectable β-arrestin 2 recruitment at either receptor) [1] ensures that downstream biological effects—including modulation of insulin secretion, neuronal plasticity, and L-lactate homeostasis—can be confidently attributed to GPR27 engagement. The full agonist efficacy (Emax 100%) [2] provides a maximal-response reference point against which partial agonists and antagonists can be benchmarked. Procurement is recommended for academic and pharmaceutical laboratories initiating GPR27 functional characterization programs.

β-Arrestin-Biased Signaling Pathway Dissection Without G Protein Interference

The compound's exclusive activation of β-arrestin 2 recruitment with no detectable G protein (Gs, Gi, or Gq) coupling [1] makes it uniquely suited for dissecting β-arrestin-dependent GPR27 signaling pathways. This biased signaling profile was orthogonally validated across four independent assay formats (firefly luciferase complementation, NanoLuc Binary Technology, GFP-β-arrestin 2 imaging, and PathHunter assay) [1]. Laboratories studying GPCR functional selectivity, biased agonism mechanisms, or G protein-independent signaling cascades can use this compound as a pathway-selective activator without confounding G protein-mediated effects.

Structure-Activity Relationship (SAR) Benchmarking and Reference Standard for GPR27 Agonist Development Programs

As the first reported selective GPR27 agonist [1][2], this compound is the established reference ligand for SAR programs aimed at developing next-generation GPR27 modulators. Researchers can use its pEC50 (6.34), Emax (100%), and selectivity profile as baseline metrics for evaluating new chemical entities. The SAR study by Pillaiyar et al. (2021) demonstrates how modifications to the 2,4-dichlorobenzamide scaffold systematically alter potency and efficacy, with derivatives such as 7y (pEC50 6.85, Emax 37%) and 7p/PT-91 (pEC50 6.04–6.15, Emax 100–123%) providing well-characterized comparator data points [2]. Medicinal chemistry teams should procure this compound as the reference standard for any GPR27-focused lead optimization campaign.

Compound Library Screening Controls for GPR27-Coupled β-Arrestin Recruitment Assays

This compound is appropriate as a positive control in high-throughput screening (HTS) campaigns utilizing β-arrestin 2 recruitment-based assays (firefly luciferase complementation, NanoLuc Binary Technology, or PathHunter formats) targeting GPR27. Its well-characterized potency (pEC50 6.34, EC50 ~457 nM) [1], full efficacy, and rigorous selectivity validation against GPR85 and GPR173 [2] provide a reliable benchmark for assay quality control (Z'-factor determination) and for distinguishing GPR27-specific hits from non-selective compounds in diversity-oriented synthesis library screens. Procurement is recommended for screening facilities and contract research organizations running GPCR panels.

Quote Request

Request a Quote for 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.